Pembrolizumab Demonstrates ~90-Fold Higher PD-1 Binding Affinity Than Nivolumab, Correlating with Distinct Molecular Interaction Profile
Pembrolizumab exhibits substantially higher binding affinity for recombinant human PD-1 compared to nivolumab, with a dissociation constant (Kd) of 29 pM versus 2.6 nM for nivolumab, representing an approximately 90-fold difference in affinity [1]. This quantitative difference is accompanied by distinct structural features in the pembrolizumab-PD-1 complex, including a greater number and type of molecular bonds and a larger total binding surface area compared to nivolumab [2]. Computational alanine scanning studies further reveal that pembrolizumab binds PD-1 in a manner that more closely mimics the natural PD-L1 binding mode, whereas nivolumab engages PD-1 through a different interaction pattern [2]. These molecular differences have been proposed to rationalize the differential clinical behavior observed between these agents [2].
| Evidence Dimension | PD-1 binding affinity (dissociation constant, Kd) |
|---|---|
| Target Compound Data | 29 pM (picomolar) [1] |
| Comparator Or Baseline | Nivolumab: 2.6 nM (nanomolar) [1] |
| Quantified Difference | Approximately 90-fold higher affinity for pembrolizumab (29 pM vs 2,600 pM) |
| Conditions | Recombinant human PD-1 protein binding measured via ELISA and surface plasmon resonance; crystallographic structural analysis of antibody-PD-1 complexes [1][2] |
Why This Matters
Higher binding affinity and distinct epitope engagement may influence receptor occupancy kinetics, dosing regimens, and on-target pharmacodynamic effects, making pembrolizumab the preferred choice for applications requiring precise PD-1 blockade characterization or where molecular-level differences are hypothesized to impact experimental outcomes.
- [1] Fessas P, et al. Table 2: Checkpoint inhibitors: differences of binding affinity. PMC, Table 2, PMID: 28944218, PMCID: PMC5504112. View Source
- [2] Vasilakaki S, et al. Molecular interactions of antibodies with PD-1/PD-L1 proteins. Immunotherapy. 2024;16(1):21-28. doi:10.2217/imt-2023-0165. PMID: 38054258. View Source
